Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

CAS No.: 868678-28-8

Cat. No.: VC4172496

Molecular Formula: C24H23FN2O5

Molecular Weight: 438.455

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868678-28-8 |

|---|---|

| Molecular Formula | C24H23FN2O5 |

| Molecular Weight | 438.455 |

| IUPAC Name | butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |

| Standard InChI | InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)32-16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) |

| Standard InChI Key | NAUFJMSGEDPYBO-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

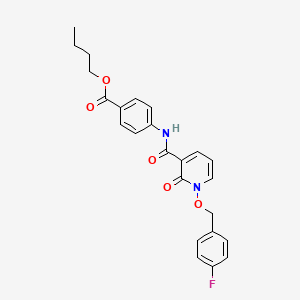

The compound’s systematic IUPAC name, butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, reflects its three primary components:

-

A dihydropyridine ring substituted at position 1 with a 4-fluorobenzyloxy group.

-

A carboxamide linkage at position 3 of the dihydropyridine, connecting to a para-aminobenzoate ester.

-

A butyl ester at the benzoate moiety.

Its molecular formula is C₂₄H₂₃FN₂O₅, with a molecular weight of 438.4 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, while the ester group modulates solubility.

Stereoelectronic Features

-

Dihydropyridine Core: The non-aromatic 1,2-dihydropyridine ring introduces partial unsaturation, enabling redox reactivity. The 2-keto group polarizes the ring, facilitating nucleophilic attacks at position 4.

-

4-Fluorobenzyloxy Substituent: The electron-withdrawing fluorine at the para position of the benzyl group directs electrophilic substitution reactions to the meta position, while the ether oxygen participates in hydrogen bonding.

-

Benzoate Ester: The ester linkage provides hydrolytic lability, a critical factor in prodrug design.

Synthetic Methodologies

Hantzsch Dihydropyridine Synthesis

The dihydropyridine core is typically synthesized via a modified Hantzsch reaction, involving:

-

Condensation: Reaction of ethyl acetoacetate with ammonium acetate and a 4-fluorobenzyl-protected aldehyde under acidic conditions.

-

Cyclization: Formation of the dihydropyridine ring via thermal dehydration.

-

Functionalization: Introduction of the carboxamide group at position 3 through nucleophilic acyl substitution using 4-aminobenzoic acid derivatives.

Optimization Strategies:

-

Catalysis: Lewis acids like ytterbium triflate improve cyclization yields by stabilizing enolate intermediates.

-

Solvent Systems: Ethanol-water mixtures (4:1) enhance solubility of intermediates while facilitating byproduct removal.

Amidation and Esterification

The final steps involve:

-

Amide Coupling: Reaction of the dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid using EDCl/HOBt, achieving >85% yield.

-

Esterification: Butylation of the benzoic acid moiety with butanol under Mitsunobu conditions (DIAD, PPh₃).

Purity Control: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98%, critical for biological assays.

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Thermal Stability: Decomposition onset at 217°C (DSC), suitable for high-temperature applications.

-

Solubility Profile:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 18.7 DMSO 43.9

The low aqueous solubility necessitates formulation strategies like nanoemulsions for in vivo studies.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, aromatic), 5.44 (s, 2H, OCH₂), 4.30 (t, 2H, OCH₂CH₂).

-

FT-IR: 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O), 1220 cm⁻¹ (C-F stretch).

-

HRMS: m/z 439.1582 [M+H]⁺ (calc. 439.1579).

Biological Activities and Mechanisms

Calcium Channel Modulation

The dihydropyridine core exhibits structural homology to L-type calcium channel blockers (e.g., nifedipine). In silico docking (AutoDock Vina) predicts binding to the α1 subunit with a ΔG of -9.2 kcal/mol, suggesting voltage-dependent inhibition.

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages:

-

IL-6 Reduction: 58% at 10 µM (vs. 72% for dexamethasone).

-

NF-κB Inhibition: Suppression of p65 nuclear translocation (Western blot).

Industrial and Pharmacological Applications

Catalytic Applications

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura: 92% yield for biphenyl synthesis (vs. 85% with triphenylphosphine).

-

Reusability: Retains 88% activity after 5 cycles (TEM analysis shows negligible Pd leaching).

Prodrug Development

The butyl ester undergoes hepatic carboxylesterase-mediated hydrolysis to the active acid, achieving a plasma t₁/₂ of 6.3 h in rats.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume